molecular formula C17H20N2O B2853417 N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide CAS No. 1436215-61-0

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide

Cat. No.: B2853417
CAS No.: 1436215-61-0
M. Wt: 268.36
InChI Key: AVVJRMYLKDBIFQ-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide is a high-specificity chemical compound with a unique cyclopropane-based structure and a molecular weight of 268.35 g/mol . The presence of the cyano group on the cyclopropyl ring and the isopropyl-substituted phenyl ring confer distinct electronic and steric properties, making this compound a valuable building block in medicinal chemistry and pharmaceutical research . Its pronounced chemical stability and selectivity allow for high affinity towards specific biological targets. With a predicted density of 1.15±0.1 g/cm³ and an XLogP3 of 2.6, this compound exhibits favorable physicochemical characteristics for research applications . The cyclopropane motif is widely recognized as a key structural feature in natural products and pharmaceutical agents, often being essential for biological activity . This product is intended for research applications only and is not designed for human therapeutic or veterinary use.

Properties

IUPAC Name

N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11(2)12-3-5-13(6-4-12)14-9-15(14)16(20)19-17(10-18)7-8-17/h3-6,11,14-15H,7-9H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVJRMYLKDBIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)NC3(CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyanocyclopropyl Group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.

    Attachment of the Propan-2-ylphenyl Group: This step involves the coupling of the cyanocyclopropyl intermediate with a propan-2-ylphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the Carboxamide: The final step involves the conversion of the intermediate to the carboxamide through the reaction with an amine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyanogroup to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanogroup or the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s structural uniqueness lies in its substitution pattern. Key comparisons with similar compounds are outlined below:

Compound Name Cyclopropane Substituents Amide Substituents Key Properties
N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide 4-Propan-2-ylphenyl 1-Cyanocyclopropyl Hypothesized enhanced lipophilicity and steric bulk due to isopropyl and cyanocyclopropyl groups
N-(2-Fluorophenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1a) 3-Fluorophenyl 2-Fluorophenyl 2.3-fold lower anti-inflammatory potency vs. DFB; non-toxic up to 1000 μM
N-(4-Bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide (1d) 3-Fluorophenyl 4-Bromo-2-methoxyphenyl 3-fold higher potency vs. DFB; no toxicity at 1000 μM
2-(4-Fluorophenyl)-N-(thiazol-2-yl)cyclopropane-1-carboxamide (F44) 4-Fluorophenyl Thiazol-2-yl Antimicrobial activity (specific data not provided); synthesized in 70.4% yield
ICatS (N-(1-cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide) 1-Cyanocyclopropyl Cathepsin S inhibitor (IC₅₀ = 1–10 μM); used in cell culture studies

Key Observations :

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., halogens) on the phenyl ring (e.g., 3-fluorophenyl in 1a) reduce anti-inflammatory potency compared to bulkier substituents like 4-bromo-2-methoxyphenyl in 1d .

Synthetic Accessibility: Yields for cyclopropane carboxamides vary widely (57–78% in –2), influenced by steric hindrance from substituents like the 1-cyanocyclopropyl group.

Pharmacological and Functional Comparisons

Anti-Inflammatory Activity

Analogous compounds in demonstrate that anti-inflammatory potency correlates with substituent bulk and electronic effects. For example:

  • Compound 1d (4-bromo-2-methoxyphenyl substituent) shows 3-fold higher potency than DFB, likely due to improved target engagement via bromine’s hydrophobic interactions .
  • In contrast, N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)... may exhibit reduced potency compared to 1d due to the less electron-deficient isopropylphenyl group.
Antimicrobial Potential

Compounds like F44 (thiazol-2-yl substituent) highlight the role of heterocycles in antimicrobial activity. The target compound’s isopropyl group may enhance membrane permeability but reduce specificity compared to fluorine-containing analogs .

Enzyme Inhibition

The 1-cyanocyclopropyl group in ICatS () suggests that this moiety could confer stability against enzymatic degradation.

Biological Activity

N-(1-Cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, with CAS number 1436215-61-0, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

The molecular formula of this compound is C17H20N2OC_{17}H_{20}N_{2}O with a molecular weight of 268.35 g/mol. The compound's structure includes a cyanocyclopropyl group and an isopropylphenyl moiety, which may influence its interaction with biological targets.

PropertyValue
CAS Number 1436215-61-0
Molecular Formula C₁₇H₂₀N₂O
Molecular Weight 268.35 g/mol

Research indicates that compounds similar to this compound may interact with various biological pathways. Cyclopropane derivatives have been investigated for their roles as modulators in cellular signaling and as potential inhibitors of specific enzymes. The unique structure of this compound suggests it could act on receptors or enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have explored the biological activities of cyclopropane derivatives, providing insights into their pharmacological potential:

  • Antitumor Activity : A study demonstrated that certain cyclopropane derivatives exhibit significant cytotoxic effects against various cancer cell lines. These compounds were shown to induce apoptosis through the activation of caspase pathways, suggesting a potential role in cancer therapy.
  • Anti-inflammatory Effects : Research has indicated that cyclopropane-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Some studies have reported that cyclopropane derivatives may protect neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative disorders.

Summary of Biological Activities

Activity TypeObservations
Antitumor Induces apoptosis in cancer cell lines
Anti-inflammatory Inhibits pro-inflammatory cytokines
Neuroprotective Protects neuronal cells from oxidative stress

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(1-cyanocyclopropyl)-2-(4-propan-2-ylphenyl)cyclopropane-1-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of cyclopropane-carboxamide derivatives typically involves cyclopropanation reactions using reagents like vinyl sulfones or diazo compounds, followed by coupling with amine derivatives. For example, cyclopropane rings are often formed via [2+1] cycloaddition under transition metal catalysis. Optimization includes adjusting stoichiometry (e.g., 4.0 equivalents of aryloxy reagents for coupling reactions ), temperature control (to avoid degradation of sensitive groups like cyanocyclopropyl), and purification via silica gel chromatography. Yield improvements may require iterative adjustments to solvent polarity and reaction time .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are essential for verifying cyclopropane ring geometry and substituent positions. For example, cyclopropane protons typically resonate between δ 1.2–2.5 ppm, while aromatic protons from the 4-propan-2-ylphenyl group appear at δ 6.8–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H]+ ion for C17H19N2O2: 293.15 g/mol).
  • HPLC : Purity assessment (>95% by area under the curve) ensures no residual starting materials or byproducts .

Q. How can computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding affinities to receptors like protein kinases or G-protein-coupled receptors. For cyclopropane derivatives, conformational analysis of the strained ring is critical, as its rigidity influences binding pocket compatibility. QSAR models trained on analogs (e.g., fluorophenyl variants) can predict bioactivity trends .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination or substituent positioning) impact the compound’s anti-inflammatory or antimicrobial potency?

  • Methodological Answer : Comparative SAR studies on analogs reveal that:

  • Fluorination : Adding fluorine to phenyl rings (e.g., 3-fluorophenyl) enhances metabolic stability and binding affinity but may increase toxicity at high concentrations (e.g., >300 μM in BV2 microglial cells ).
  • Substituent Positioning : 4-Propan-2-yl groups improve lipophilicity, enhancing blood-brain barrier penetration. However, bulky substituents (e.g., trifluoromethyl) may reduce solubility, requiring formulation adjustments .
  • Data-Driven Example : N-(4-bromo-2-methoxyphenyl)-2-(3-fluorophenyl)cyclopropane-1-carboxamide showed 3-fold higher anti-inflammatory potency than DFB (dibenzofuran-based control) with minimal cytotoxicity .

Q. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma stability, protein binding, and metabolic clearance using liver microsomes. For example, cyclopropane rings often resist oxidative metabolism, improving in vivo half-life .
  • Dose-Response Calibration : Adjust dosing regimens to account for bioavailability differences. In vitro IC50 values may not translate directly due to tissue distribution barriers.
  • Toxicity Screens : Use parallel assays (e.g., MTT for cell viability) to distinguish between efficacy and off-target effects. For instance, benzo[d]thiazol-2-yl derivatives exhibited superior potency but cytotoxicity above 300 μM, necessitating structural refinement .

Q. How can researchers design robust structure-activity relationship (SAR) studies for cyclopropane-carboxamide analogs?

  • Methodological Answer :

  • Scaffold Diversification : Synthesize derivatives with systematic substitutions (e.g., halogen, alkyl, heteroaryl) at the phenyl and cyclopropane positions. For example, replacing 4-propan-2-yl with 4-fluorophenyl increased antimicrobial activity in analogs like F39 and F40 .
  • Data Collection : Use standardized assays (e.g., NO inhibition for anti-inflammatory activity , MIC for antimicrobial screening ).
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., LogP, polar surface area) with bioactivity .

Key Considerations for Experimental Design

  • Reproducibility : Document reaction conditions (e.g., anhydrous solvents, inert atmosphere) to ensure consistent cyclopropane ring formation .
  • Biological Assay Controls : Include positive controls (e.g., DFB for anti-inflammatory studies ) and validate assay parameters (e.g., pH, incubation time).
  • Ethical Compliance : Confirm institutional guidelines for in vivo studies, especially for neuroinflammatory or cytotoxicity models.

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